molecular formula C15H17N3 B080489 Piperazine, 4-phenyl-1-(4-pyridyl)- CAS No. 14549-61-2

Piperazine, 4-phenyl-1-(4-pyridyl)-

Cat. No. B080489
CAS RN: 14549-61-2
M. Wt: 239.32 g/mol
InChI Key: HOUVRPYITOXIFB-UHFFFAOYSA-N
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Description

Piperazine, 4-phenyl-1-(4-pyridyl)- is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It is an active structural component that is used as a building block to prepare various medicinally important active molecules .


Synthesis Analysis

Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The molecular structure of Piperazine, 4-phenyl-1-(4-pyridyl)- is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .


Chemical Reactions Analysis

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Physical And Chemical Properties Analysis

Piperazine is freely soluble in water and ethylene glycol, but insoluble in diethyl ether. It is a weak base with two pKb of 5.35 and 9.73 at 25 °C.; the pH of a 10% aqueous solution of piperazine is 10.8–11.8 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

properties

IUPAC Name

1-phenyl-4-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-4-14(5-3-1)17-10-12-18(13-11-17)15-6-8-16-9-7-15/h1-9H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVRPYITOXIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163064
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine, 4-phenyl-1-(4-pyridyl)-

CAS RN

14549-61-2
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 4-phenyl-1-(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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